8-p-Coumaroylharpagide

Description

Contextual Significance of Iridoid Glycosides in Phytochemistry

Iridoid glycosides are a large and diverse class of monoterpenoids characterized by a cyclopentan-[c]-pyran ring system. nih.govnih.gov They are widely distributed in the plant kingdom, having been identified in at least 57 plant families, and often serve as defensive compounds against herbivores and pathogens. nih.govmazums.ac.ir In phytochemistry, the study of phytochemicals, iridoids are of considerable interest due to their structural complexity and broad spectrum of biological activities. nih.gov These activities include anti-inflammatory, neuroprotective, and hepatoprotective effects, among others. nih.govnih.gov The glycosidic linkage, typically to a glucose molecule, enhances their stability and solubility within the plant cell. nih.gov

Historical Perspective on the Discovery and Initial Characterization of 8-p-Coumaroylharpagide

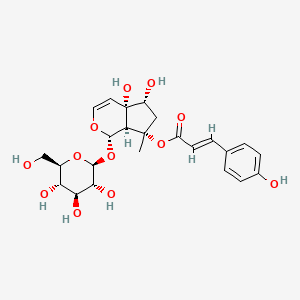

The discovery and characterization of this compound are closely linked to the phytochemical investigation of the genus Harpagophytum. Early research on the chemical constituents of Harpagophytum species, commonly known as Devil's Claw, focused on the major iridoid glycoside, harpagoside (B1684579). nih.govresearchgate.net Subsequent, more detailed analyses using techniques like high-performance liquid chromatography (HPLC) led to the isolation and identification of other, less abundant iridoids. nih.govthieme-connect.com It was through these analytical studies that this compound was identified as a distinct chemical entity. nih.govthieme-connect.com Its structure was elucidated as an ester of harpagide (B7782904) with p-coumaric acid. nih.gov

Botanical Distribution and Occurrence of this compound

The presence of this compound has been reported in a limited number of plant species, with its most significant occurrence being within the Harpagophytum genus. nih.gov

The primary botanical sources of this compound are species within the Harpagophytum genus, which belongs to the Pedaliaceae family. thieme-connect.combioone.org Notably, Harpagophytum zeyheri contains significantly higher concentrations of this compound compared to Harpagophytum procumbens. thieme-connect.comresearchgate.netnih.gov The concentration of this compound in the tuberous secondary roots of H. zeyheri has been reported to be between 0.61% and 1.84%, while in H. procumbens it is found in much smaller amounts, ranging from 0.03% to 0.17%. europa.eueuropa.eu

Table 1: Concentration of this compound in Harpagophytum Species

| Botanical Species | Concentration Range (%) |

| Harpagophytum zeyheri | 0.61 - 1.84 |

| Harpagophytum procumbens | 0.03 - 0.17 |

Data sourced from the European Medicines Agency assessment report. europa.eueuropa.eu

While predominantly found in Harpagophytum, the presence of this compound has been reported in other plant genera as well. These include Phlogacanthus curviflorus and Rogeria adenophylla. nih.gov The identification in these other species suggests a broader, though less concentrated, distribution of this iridoid glycoside.

The differential distribution of this compound has significant chemotaxonomic implications, particularly for distinguishing between Harpagophytum procumbens and Harpagophytum zeyheri. thieme-connect.comeuropa.eu The ratio of this compound to harpagoside can be used as a chemical marker to differentiate the two species. nih.govthieme-connect.com In H. procumbens, the ratio of this compound to the sum of harpagoside and this compound is below 10%, whereas in H. zeyheri it is above 31%. europa.eueuropa.eu This chemical distinction is crucial for the quality control of herbal materials, as commercial extracts are often prepared from a mixture of both species. thieme-connect.comthieme-connect.com

Structure

3D Structure

Properties

IUPAC Name |

[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O12/c1-23(36-16(28)7-4-12-2-5-13(26)6-3-12)10-15(27)24(32)8-9-33-22(20(23)24)35-21-19(31)18(30)17(29)14(11-25)34-21/h2-9,14-15,17-22,25-27,29-32H,10-11H2,1H3/b7-4+/t14-,15-,17-,18+,19-,20-,21+,22+,23+,24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKQDXZMKREFDY-CBLWINFVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C=CC4=CC=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Isolation and Structural Elucidation of 8 P Coumaroylharpagide

Extraction Techniques for Iridoid Glycosides Containing 8-p-Coumaroylharpagide

The initial step in isolating this compound from plant matrices, such as the roots of Harpagophytum procumbens and Harpagophytum zeyheri, involves extraction. researchgate.netresearchgate.net The choice of extraction method significantly impacts the yield and purity of the target compound.

Conventional Solvent-Based Extraction Approaches (e.g., Maceration, Percolation, Reflux)

Traditional extraction methods have been widely employed for the isolation of iridoid glycosides. These techniques, while straightforward, often require longer extraction times and larger volumes of organic solvents. researchgate.netnih.gov

Maceration: This process involves soaking the coarsely powdered plant material in a solvent within a closed container for an extended period, typically at room temperature with periodic agitation. researchgate.netnih.gov Common solvents for extracting iridoid glycosides include methanol (B129727), ethanol, and their aqueous mixtures. researchgate.netresearchgate.net For instance, fucoxanthin (B1674175) has been extracted from microalgae using maceration with ethanol. mdpi.com

Percolation: In this method, the powdered plant material is packed into a column, and the solvent is allowed to slowly pass through it. academie-sciences.fr This continuous process can be more efficient than maceration. academie-sciences.fr

Reflux Extraction: This technique involves boiling the plant material with a solvent and condensing the vapors back into the extraction vessel. academie-sciences.fr The elevated temperature can enhance extraction efficiency but may pose a risk to thermolabile compounds. researchgate.net A study on Harpagophytum procumbens utilized reflux extraction with a solvent for 30 minutes. academie-sciences.fr

Table 1: Comparison of Conventional Extraction Methods for Iridoid Glycosides

| Method | Description | Advantages | Disadvantages |

| Maceration | Soaking plant material in a solvent at room temperature for an extended period. nih.gov | Simple, requires minimal equipment. | Time-consuming, may result in incomplete extraction. researchgate.net |

| Percolation | Slow passage of a solvent through a packed column of plant material. academie-sciences.fr | More efficient than maceration. | Can be a slow process. |

| Reflux | Boiling the plant material with a solvent and condensing the vapors. academie-sciences.fr | Faster extraction due to higher temperatures. | Potential degradation of heat-sensitive compounds. researchgate.net |

Modern Enhanced Extraction Technologies (e.g., Ultrasound-Assisted, Microwave-Assisted Extraction)

To overcome the limitations of conventional methods, modern techniques that enhance extraction efficiency, reduce solvent consumption, and shorten extraction times have been developed. researchgate.netnih.gov

Ultrasound-Assisted Extraction (UAE): This method utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. cellulosechemtechnol.rofrontiersin.org The collapse of these bubbles near the plant cell walls causes cell disruption, facilitating the release of intracellular compounds. cellulosechemtechnol.roresearchgate.net UAE is known for its efficiency, reduced processing time, and lower energy consumption. scielo.bragriculturejournals.cz Studies have shown that UAE can be more effective than conventional methods for extracting iridoid glycosides. oup.com For example, the yield of morroniside (B1252140) and loganin (B1675030) from Corni fructus was higher with UAE compared to heat reflux extraction. oup.com

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant matrix, leading to the partitioning of analytes from the sample into the solvent. chromatographytoday.comanton-paar.com This rapid heating can significantly decrease extraction time and solvent volume. anton-paar.comnih.gov MAE has been successfully applied to extract phenolic compounds and has been shown to be more effective in terms of yield and time compared to conventional methods. nih.govup.ac.za The efficiency of MAE is influenced by factors such as microwave power and extraction time. nih.gov

Table 2: Parameters of Modern Extraction Technologies

| Technology | Principle | Key Parameters | Advantages |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls. cellulosechemtechnol.rofrontiersin.org | Frequency, power, temperature, time, solvent type. frontiersin.org | Reduced extraction time, lower temperature, increased yield. scielo.broup.com |

| Microwave-Assisted Extraction (MAE) | Microwave energy rapidly heats the solvent and sample. chromatographytoday.comanton-paar.com | Microwave power, time, solvent choice. nih.gov | Fast, reduced solvent consumption, higher efficiency. anton-paar.comnih.gov |

Chromatographic Strategies for Purification and Fractionation

Following extraction, the crude extract containing this compound and other phytochemicals undergoes various chromatographic steps to isolate the target compound in high purity.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a cornerstone technique for the analysis and purification of iridoid glycosides. miloa.eumazums.ac.ir It offers high resolution and sensitivity for separating complex mixtures. mmv.org A typical HPLC system for this purpose utilizes a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with the addition of an acid like trifluoroacetic acid (TFA) to improve peak shape. mazums.ac.irresearchgate.net The detection is commonly performed using a UV detector. nih.gov For instance, an HPLC method was developed for the simultaneous determination of harpagoside (B1684579) and this compound in Harpagophytum species. researchgate.net

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Profiling

UHPLC-MS has emerged as a powerful tool for the comprehensive metabolic profiling of plant extracts. nih.gov This technique combines the high separation efficiency of UHPLC, which uses columns with smaller particle sizes for faster and more efficient separations, with the sensitive and selective detection capabilities of mass spectrometry. chromatographyonline.com UHPLC-MS allows for the tentative identification of numerous compounds in a single run based on their retention times and mass spectral data. pensoft.net This is particularly valuable for complex extracts containing a wide range of phytochemicals, including iridoid glycosides and their derivatives. nih.govpensoft.net

Preparative and Other Advanced Chromatographic Separations

For the isolation of larger quantities of pure this compound, preparative HPLC is the method of choice. chromatographyonline.com Preparative HPLC systems use larger columns and higher flow rates to handle larger sample loads. restek.comsartorius.com The fractions containing the target compound are collected for further analysis or use.

Other advanced chromatographic techniques that can be employed in the purification process include:

Solid-Phase Extraction (SPE): Often used as a sample clean-up step before HPLC analysis or as a preliminary fractionation method. researchgate.netchromatographyonline.com

Flash Chromatography: A rapid form of column chromatography used for pre-purification of extracts. chromatographyonline.com

Supercritical Fluid Chromatography (SFC): A green chromatography technique that uses supercritical carbon dioxide as the primary mobile phase, offering advantages in terms of solvent reduction and faster separations. chromatographyonline.com

The combination of these advanced extraction and chromatographic methodologies enables the efficient isolation and detailed structural characterization of this compound from natural sources.

Spectroscopic and Spectrometric Approaches for Definitive Structural Characterization

The structural elucidation of this compound is accomplished through the synergistic use of several key spectroscopic techniques. Each method provides unique insights into the molecule's framework, from the arrangement of atoms and their spatial relationships to the electronic properties conferred by its chromophores.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules like this compound. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to establish the carbon skeleton and the precise location of substituents.

The ¹H NMR spectrum reveals the chemical environment of each proton. For this compound, characteristic signals include those for the iridoid core, the glucose unit, and the p-coumaroyl moiety. The trans-olefinic protons of the p-coumaroyl group typically appear as doublets with a large coupling constant (J ≈ 16.0 Hz), confirming their stereochemistry. mdpi.com

¹³C NMR spectroscopy provides information on all carbon atoms in the molecule. The chemical shifts indicate the type of carbon (e.g., carbonyl, olefinic, aliphatic), and techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can distinguish between CH₃, CH₂, CH, and quaternary carbons.

Two-dimensional NMR techniques are crucial for piecing the structure together.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of proton networks within the harpagide (B7782904) and glucose substructures.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is pivotal for connecting the different fragments. It shows correlations between protons and carbons that are two or three bonds away. A key HMBC correlation for this molecule would be between the H-8 proton of the harpagide core and the carbonyl carbon (C-9') of the p-coumaroyl group, definitively establishing the ester linkage at the C-8 position. mdpi.com

For stereochemical assignments, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are used. These experiments detect protons that are close in space, even if they are not directly bonded. Correlations observed in a NOESY spectrum can confirm the relative configuration of the chiral centers within the fused ring system of the iridoid core. mdpi.com

| Atom No. | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) | Multiplicity (Coupling Constant, J in Hz) |

| 1' | 127.2 | - | - |

| 2', 6' | 131.4 | 7.47 | d (8.4) |

| 3', 5' | 116.9 | 6.83 | d (8.4) |

| 4' | 161.2 | - | - |

| 7' | 146.5 | 7.56 | d (15.6) |

| 8' | 115.0 | 6.26 | d (15.6) |

| 9' | 168.1 | - | - |

Mass spectrometry provides the exact molecular weight and molecular formula of a compound, which are fundamental pieces of information for structural elucidation. nctu.edu.tw For this compound (C₂₄H₃₀O₁₂), the calculated molecular weight is 510.5 g/mol . nih.gov Using high-resolution mass spectrometry (HRMS), a precise mass can be obtained, allowing for the unambiguous determination of the molecular formula.

Soft ionization techniques like Electrospray Ionization (ESI) are commonly used to generate a molecular ion with minimal fragmentation, such as the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. Analysis of this compound by HPLC-ESI-MS has shown a prominent sodium adduct ion. semanticscholar.org

Tandem mass spectrometry (MS/MS) is used to induce and analyze fragmentation patterns, which offer structural clues. tsmu.edu The fragmentation of this compound typically begins with the cleavage of the most labile bonds. The ester linkage between the harpagide core and the coumaroyl group is a primary site for fragmentation. This results in a characteristic neutral loss of the p-coumaric acid moiety (164 Da). Further fragmentation can involve the loss of the glucose unit (162 Da) from the iridoid core. semanticscholar.org

Table 2: Key ESI-MS Fragmentation Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |

| [M+Na]⁺ | 533.1 | Sodium adduct of the intact molecule |

| [(M+Na) - 164]⁺ | 369.2 | Loss of p-coumaric acid from the sodium adduct |

| [(M+Na) - 164 - 18]⁺ | 351.0 | Subsequent loss of water (H₂O) |

| Data sourced from Zengin et al. (2019). semanticscholar.org |

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. mdpi.com This technique is particularly useful for identifying and characterizing chromophores—the parts of a molecule responsible for absorbing light. nih.gov

This compound possesses two main chromophoric systems: the enol-ether system within the dihydropyran ring of the harpagide skeleton and, more significantly, the p-coumaroyl group. The p-coumaroyl moiety is an example of a cinnamoyl system, which features an extensive network of conjugated π-electrons across the aromatic ring, the double bond, and the carbonyl group. This extended conjugation lowers the energy gap for π → π* electronic transitions, causing the molecule to absorb light at longer wavelengths. miloa.eu

The UV spectrum of this compound in methanol typically shows two distinct absorption maxima (λmax). semanticscholar.org

An intense absorption band around 311-314 nm is characteristic of the p-coumaroyl ester chromophore.

A second absorption band is observed at a shorter wavelength, around 224-228 nm , which is attributed to both the enol-ether system of the iridoid core and the benzoyl absorption of the coumaroyl group. semanticscholar.org

These absorption bands are diagnostic for the presence of both the iridoid and cinnamoyl components of the molecule.

Elucidation of the Biosynthetic Pathways and Biotransformations of 8 P Coumaroylharpagide

Enzymatic Steps in the Formation of the Iridoid Core Structure Precursors

The biosynthesis of all iridoids, including the harpagide (B7782904) skeleton of 8-p-coumaroylharpagide, originates from the general monoterpene precursor, geranyl pyrophosphate (GPP). frontiersin.orgnih.gov The formation of the core iridoid structure is a multi-step enzymatic cascade that begins in the plastids via the methylerythritol phosphate (B84403) (MEP) pathway, which produces GPP. The subsequent steps leading to the iridoid backbone are thought to involve the following key enzymatic reactions:

Geraniol Formation: Geranyl pyrophosphate (GPP) is converted to the monoterpene alcohol geraniol. This reaction is catalyzed by geraniol synthase (GES) . notulaebotanicae.ro

Hydroxylation and Oxidation: Geraniol undergoes hydroxylation at the C10 position by geraniol-10-hydroxylase (G10H) , a cytochrome P450 monooxygenase. notulaebotanicae.ro The resulting 10-hydroxygeraniol is then oxidized to 8-oxogeranial.

Reductive Cyclization: The key step in forming the characteristic cyclopentanopyran ring of the iridoid core is the reductive cyclization of 8-oxogeranial. thieme-connect.com This reaction is catalyzed by iridoid synthase (ISY) , an enzyme belonging to the progesterone (B1679170) 5β-reductase/iridoid synthase (PRISE) family. nih.govthieme-connect.com ISY couples an NADPH-dependent reduction with a subsequent Michael-type cyclization to produce nepetalactol or its stereoisomers (e.g., 8-epi-iridodial), which are the direct precursors to the diverse array of iridoids. thieme-connect.comnih.gov

The biosynthesis of harpagide specifically proceeds through the "Route II" iridoid pathway, which utilizes 8-epi-iridodial as a key intermediate. miloa.eu This precursor then undergoes a series of further oxidations and glycosylations to form harpagide. miloa.eu

Table 1: Key Enzymes in the Biosynthesis of Iridoid Precursors

| Enzyme Name | Abbreviation | Function | Precursor | Product |

| Geraniol Synthase | GES | Formation of the monoterpene geraniol | Geranyl Pyrophosphate (GPP) | Geraniol |

| Geraniol-10-Hydroxylase | G10H | Hydroxylation of geraniol | Geraniol | 10-hydroxygeraniol |

| Iridoid Synthase | ISY | Reductive cyclization to form the iridoid core | 8-oxogeranial | Nepetalactol / 8-epi-iridodial |

p-Coumaroyl Acylation Mechanisms and Specificity

The final step in the biosynthesis of this compound is the attachment of a p-coumaroyl group to the C-8 hydroxyl group of the harpagide molecule. This esterification reaction is catalyzed by a specific type of enzyme known as an acyltransferase. nih.govresearchgate.net While the exact enzyme has not been isolated from a Harpagophytum species, the mechanism is well-understood from studies of analogous reactions in the biosynthesis of other acylated iridoids and phenolic compounds. nih.govmdpi.com

The acylation reaction involves two primary substrates:

Acyl Acceptor: The iridoid glycoside, harpagide.

Acyl Donor: The activated form of p-coumaric acid, which is p-coumaroyl-Coenzyme A (p-coumaroyl-CoA) . mdpi.com

The enzyme, likely a p-coumaroyl-CoA:harpagide acyltransferase , facilitates the transfer of the p-coumaroyl moiety from the CoA thioester to the C-8 position of harpagide, releasing Coenzyme A. mdpi.com The specificity of these acyltransferases is crucial, as different enzymes can acylate different positions on the iridoid or sugar moiety, leading to various isomers. For instance, 6''-O-p-coumaroyl harpagide has also been identified, indicating the presence of a different acyltransferase that targets the glucose molecule. frontiersin.org

Table 2: Components of the p-Coumaroyl Acylation Reaction

| Component | Role | Specific Molecule |

| Enzyme | Catalyst | Acyltransferase (e.g., p-coumaroyl-CoA:harpagide acyltransferase) |

| Acyl Acceptor | Iridoid Substrate | Harpagide |

| Acyl Donor | Activated Phenolic Acid | p-Coumaroyl-Coenzyme A |

| Product | Final Compound | This compound |

Comparative Analysis of Biosynthetic Routes Leading to Harpagide Derivatives

The biosynthetic pathway leading to this compound is part of a larger network that produces a variety of iridoid structures. A comparative analysis highlights the key divergence points that lead to this structural diversity.

Divergence of Iridoid Backbones: The primary split in iridoid biosynthesis occurs after the formation of the initial cyclized intermediates. miloa.eu Route I, via deoxyloganic acid, leads to secologanin, the precursor for complex monoterpenoid indole (B1671886) alkaloids. miloa.eu In contrast, Route II, which utilizes 8-epi-iridodial, leads to carbocyclic iridoids like aucubin, catalpol, and harpagide. miloa.eu

Derivatization of the Harpagide Core: Once harpagide is formed, it serves as a scaffold for further modification, primarily through acylation. The attachment of different acyl groups by various specific acyltransferases leads to a range of harpagide derivatives. For example, in addition to this compound, compounds such as 8-O-acetyl-harpagide, 8-O-feruloylharpagide, and 8-O-cinnamoylharpagide have been isolated from various plants. frontiersin.orgnih.govgoogle.com Each of these derivatives requires a unique acyl-CoA donor (e.g., acetyl-CoA, feruloyl-CoA) and a corresponding specific acyltransferase. The shared biosynthetic pathway up to the formation of harpagide underscores the modular nature of specialized plant metabolism. google.com

Microbial and Endogenous Biotransformations of this compound

Once synthesized in the plant, this compound can undergo further transformations when ingested by animals or exposed to microbial environments.

A significant biotransformation of this compound occurs in the presence of intestinal microflora. Studies have shown that human intestinal bacteria can convert this compound, along with related iridoids like harpagide and harpagoside (B1684579), into the pyridine (B92270) monoterpene alkaloid aucubinine B . thieme-connect.commdpi.com This transformation involves an initial hydrolysis of the glucose moiety by bacterial β-glucosidases, followed by a reaction of the resulting aglycone with ammonia (B1221849) (present in the gut environment), which leads to the formation of the nitrogen-containing pyridine ring. thieme-connect.commdpi.com

Following oral administration, this compound and related compounds undergo significant metabolic processing in the body. While direct metabolic studies on this specific compound are limited, research on the closely related 8-O-acetylharpagide in rats provides a clear model for its likely metabolic fate. nih.gov

The primary metabolic pathways identified include:

Hydrolysis: The ester bond at the C-8 position is susceptible to hydrolysis by esterase enzymes, cleaving the p-coumaroyl group to yield harpagide. nih.gov Similarly, the glycosidic bond can be hydrolyzed, releasing the glucose molecule and the aglycone. thieme-connect.comeuropa.eu

Glucuronidation: This is a major Phase II metabolic reaction where glucuronic acid is conjugated to the molecule, increasing its water solubility and facilitating its excretion. nih.govmdpi.com

Demethylation and Reduction: Other minor metabolic reactions such as demethylation and reduction have also been observed for related compounds. nih.gov

These metabolites have been detected in plasma, bile, urine, and feces, indicating systemic absorption followed by extensive metabolism and excretion. nih.gov Biliary excretion appears to be a significant route of elimination for harpagoside, a related compound. researchgate.net

Table 3: Summary of Identified Metabolic Reactions for Harpagide Derivatives

| Metabolic Reaction | Description | Resulting Product Type |

| Hydrolysis | Cleavage of ester or glycosidic bonds by enzymes (esterases, glucosidases). nih.govthieme-connect.com | Harpagide, Harpagogenin (aglycone) |

| Glucuronidation | Conjugation with glucuronic acid to increase polarity. nih.gov | Glucuronide conjugates |

| Ammonolysis | Reaction with ammonia following deglycosylation by gut bacteria. thieme-connect.commdpi.com | Pyridine monoterpene alkaloids (e.g., Aucubinine B) |

| Demethylation | Removal of a methyl group. nih.gov | Demethylated metabolites |

Quantitative and Qualitative Analytical Methods for 8 P Coumaroylharpagide in Complex Matrices

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of 8-p-coumaroylharpagide in botanical preparations. loesungsfabrik.de The development of a robust HPLC method involves careful selection of chromatographic conditions, including the column, mobile phase, and detector, to ensure reliable and reproducible results. elementlabsolutions.com

A common approach involves using a reversed-phase C18 column with a gradient elution system. researchgate.netredalyc.org For instance, a mobile phase consisting of a gradient of acetonitrile (B52724) and acidified water (e.g., with phosphoric or trifluoroacetic acid) has been successfully used. researchgate.netresearchgate.net Detection is typically performed using a UV-Vis detector, with a monitoring wavelength set around 280 nm, which is suitable for capturing the chromophore of this compound. researchgate.netredalyc.orgresearchgate.net

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.deelementlabsolutions.com In the context of analyzing this compound in botanical extracts, the method must be able to distinguish it from structurally similar iridoid glycosides, particularly harpagoside (B1684579), which is often present in much higher concentrations. researchgate.netthieme-connect.com

Method selectivity is demonstrated by achieving baseline separation between the analyte peak and other components in the chromatogram. loesungsfabrik.de For critical separations, such as between this compound and harpagoside, the resolution between the two peaks is a key indicator of specificity. loesungsfabrik.deresearchgate.net For example, a fast HPLC method utilizing a monolithic silica (B1680970) RP-18e column was able to achieve distinct retention times of 1.9 minutes for this compound and 2.1 minutes for harpagoside, demonstrating adequate separation for individual quantification. researchgate.net The specificity of the method ensures that the quantitative results are not skewed by interfering compounds, which is crucial for accurate quality assessment. chromatographytoday.com

Validation of an HPLC method in line with International Council for Harmonisation (ICH) guidelines ensures its reliability. europa.eu This involves evaluating several key parameters:

Linearity : The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu For this compound, linearity is typically established by preparing a series of standard solutions at different concentrations and plotting the peak area against concentration. A correlation coefficient (R²) close to 0.999 indicates a strong linear relationship. researchgate.net

Accuracy : Accuracy reflects the closeness of the test results to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. europa.eu Acceptable accuracy is generally demonstrated by recovery values within a predefined range, often 98-102%. chromatographyonline.com

Precision : Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. europa.eu It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). europa.eu Precision is expressed as the relative standard deviation (RSD), with values typically required to be below 2% for quantitative assays. chromatographyonline.com

Robustness : Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal use. europa.eu Parameters tested include mobile phase composition, pH, column temperature, and flow rate. elementlabsolutions.com For example, a method for harpagoside was tested for robustness by varying temperature (23-27 °C), wavelength (270-290 nm), and mobile phase flow rate (0.4-0.8 mL min-1) to ensure the results remained consistent. redalyc.org

| Validation Parameter | Typical Method and Acceptance Criteria | Reference |

|---|---|---|

| Specificity/Selectivity | Baseline resolution of analyte peak from other components (e.g., harpagoside). | loesungsfabrik.deresearchgate.net |

| Linearity | Analysis of 5-6 concentrations; Correlation coefficient (R²) ≥ 0.999. | researchgate.netms-editions.cl |

| Accuracy | Spike-recovery test at 3 levels (e.g., 80%, 100%, 120%); Recovery between 98-102%. | europa.euchromatographyonline.com |

| Precision (Repeatability) | Multiple analyses of the same sample on the same day; RSD ≤ 2%. | europa.euchromatographyonline.com |

| Robustness | Deliberate small changes in flow rate, temperature, mobile phase composition; RSD of results should remain within acceptable limits. | elementlabsolutions.comredalyc.org |

The quantification of this compound is critical for the authentication of Harpagophytum species. H. procumbens contains harpagoside as its main iridoid glycoside and is virtually devoid of this compound. thieme-connect.comnih.gov In contrast, H. zeyheri contains both harpagoside and significant amounts of this compound (reported as 0.7% to 1.4%). thieme-connect.comnih.govnih.gov

This distinct chemical difference allows for the use of HPLC to differentiate between the two species, which are often morphologically indistinguishable when sold as dried, processed root material. researchgate.net A chemical test that determines the ratio of this compound to the total of harpagoside and this compound can be used to identify the species or detect mixtures. researchgate.netthieme-connect.com This is vital for quality control, as commercial products are sometimes prepared from a mixture of both species. researchgate.netthieme-connect.com Validated HPLC methods provide the necessary tool to enforce quality standards and ensure the authenticity of botanical raw materials and finished products. redalyc.org

Linearity, Accuracy, Precision, and Robustness Evaluation

Ultra-High Performance Liquid Chromatography-Diode Array Detection (UHPLC-DAD) and Mass Spectrometry (MS) for Profiling and Quantification

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC for the analysis of complex botanical extracts. By using columns with smaller particle sizes (typically under 2 µm), UHPLC provides higher resolution, greater sensitivity, and much faster analysis times. frontiersin.org

When coupled with a Diode Array Detector (DAD), the system can acquire full UV-Vis spectra for each peak. This provides valuable information for peak identification by comparing the acquired spectra with those of reference standards or data from literature, thus enhancing the confidence in compound identification. imrpress.com

The coupling of UHPLC with Mass Spectrometry (MS), particularly high-resolution MS (HRMS) like time-of-flight (TOF), creates a powerful hyphenated technique for comprehensive chemical profiling. imrpress.commiloa.eu UHPLC-MS/MS allows for the determination of the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns. nih.gov This information enables the unequivocal identification of known compounds like this compound and the tentative identification of new or unexpected metabolites in the extract. imrpress.commiloa.eu This level of detailed chemical profiling is invaluable for a deeper understanding of the botanical material's composition and for detecting potential adulterants. nih.gov

Chemometric Approaches for Data Analysis and Species Differentiation Based on this compound Ratios

Chemometrics applies statistical methods to extract meaningful information from chemical data. nih.gov When dealing with complex chromatographic fingerprints from botanical extracts, chemometric tools like Principal Component Analysis (PCA) are essential for data visualization and pattern recognition. nih.govmdpi.com

PCA can reduce the dimensionality of complex datasets, allowing samples to be plotted based on their chemical profiles. okstate.edu In the case of Harpagophytum, PCA can be used to analyze HPLC or UHPLC data to visually differentiate between H. procumbens and H. zeyheri based on their distinct chemical compositions. slu.seresearchgate.net The presence and relative abundance of this compound is a significant variable in these models. Plants with intermediate chemical profiles, suggesting potential hybridization and introgression, can also be identified. slu.seslu.se

Supervised chemometric methods, such as Partial Least Squares-Discriminant Analysis (PLS-DA), can be used to build predictive models to classify unknown samples based on their chemical fingerprint. mdpi.com By using the ratio of this compound to harpagoside as a key variable, these models provide a robust and objective method for authenticating Harpagophytum species, which is superior to relying on a single marker compound. nih.gov

Development of Reference Standards and Certified Reference Materials

Accurate analytical measurement is contingent upon the use of high-quality reference materials. iaea.org For the quantification of this compound, a well-characterized reference standard is necessary for method calibration and validation. usp.org

Several chemical suppliers offer this compound as a primary reference substance, often with a purity of ≥90% as determined by HPLC. These standards are accompanied by a certificate of analysis that provides information on purity and identity, which is established through various analytical techniques.

A Certified Reference Material (CRM) represents a higher level of quality control. A CRM is a reference material for which one or more property values are certified by a procedure that establishes metrological traceability to an accurate realization of the unit in which the property values are expressed, with each certified value accompanied by an uncertainty. iaea.orgeuropean-accreditation.org The availability and proper use of CRMs and primary reference standards are fundamental for achieving comparability and traceability of analytical results between different laboratories and over time, ensuring the global quality and consistency of botanical products containing this compound. usp.org

Preclinical Investigation of Biological Activities of 8 P Coumaroylharpagide and Its Derivatives

Anti-inflammatory Mechanisms and Cellular Signaling Pathway Modulation

Research indicates that 8-p-coumaroylharpagide exerts anti-inflammatory effects by modulating key cellular signaling pathways and inhibiting the production of inflammatory mediators.

Inhibition of Inflammatory Mediators (e.g., Cytokines, Nitric Oxide Synthase)

The inflammatory response is a complex process involving the release of various chemical messengers. scielo.br Activated macrophages, for instance, produce pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and a variety of cytokines. mdpi.com These mediators, in turn, attract other immune cells, amplifying the inflammatory cascade. mdpi.com

Nitric oxide (NO) is a significant player in inflammation. scielo.br While it has protective roles, its overproduction, primarily through the action of inducible nitric oxide synthase (iNOS), can contribute to tissue damage. nih.govclinexprheumatol.org Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) are potent inducers of iNOS expression. nih.gov Studies have shown that inhibiting iNOS can have anti-inflammatory effects. For example, the selective iNOS inhibitor 1400W was found to enhance the production of the anti-catabolic cytokine IL-10 and reduce levels of the destructive enzyme MMP-10 in osteoarthritic cartilage. clinexprheumatol.org

Phytochemicals, a broad class of compounds to which this compound belongs, are known to exert anti-inflammatory effects by down-regulating iNOS and COX-2 expression and inhibiting inflammatory cytokines. nih.gov The regulation of NO synthesis is crucial, as Th1 type cytokines like IFN-γ tend to induce iNOS expression, while Th2 type cytokines such as IL-4 and IL-10 can inhibit it. termedia.pl

| Mediator | Function in Inflammation | Modulation by Anti-inflammatory Agents |

|---|---|---|

| Cytokines (e.g., TNF-α, IL-1β, IL-6) | Promote inflammation, induce iNOS expression. mdpi.comnih.govbiomolther.org | Inhibition of production by phytochemicals. nih.gov |

| Nitric Oxide (NO) | Effector molecule in inflammation, can be both pro- and anti-inflammatory. scielo.brtermedia.pl | Production is regulated by iNOS inhibitors. clinexprheumatol.org |

| Nitric Oxide Synthase (NOS) | Enzyme responsible for NO production; iNOS is induced during inflammation. nih.govclinexprheumatol.org | Expression is downregulated by certain phytochemicals. nih.gov |

Effects on Transcription Factors (e.g., NF-κB, AP-1)

The transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are pivotal in regulating the expression of genes involved in inflammation. nih.gov The NF-κB family plays a central role in the inducible expression of inflammatory genes. frontiersin.org Its activation is a key step in the inflammatory process, leading to the production of pro-inflammatory cytokines and other mediators. biomolther.org

Phytochemicals often exert their anti-inflammatory effects by suppressing the activation of NF-κB. nih.gov The activation of NF-κB can be modulated by various post-translational modifications, including phosphorylation and acetylation. dovepress.com For instance, the p65 subunit of NF-κB can be phosphorylated, which enhances its interaction with co-activator complexes and leads to transcriptional induction. frontiersin.org

AP-1 is another critical transcription factor in the inflammatory response. csic.es Its activation can be triggered by cytokines through pathways like the c-Jun N-terminal kinases (JNK) and p38 MAPK pathways. csic.es There is also a connection between NF-κB and AP-1, where NF-κB can participate in the regulation of genes that are targets of AP-1. nih.gov

Analgesic Effects and Pain Pathway Interactions

Pain is a complex sensory and emotional experience transmitted through specific neural pathways. nih.gov Primary afferent nociceptors are nerve endings that detect damaging stimuli and transmit this information to the spinal cord, where it is relayed to higher brain centers. nih.gov

The body has its own pain-modulating systems, including descending pathways from the brainstem that can inhibit pain transmission in the spinal cord. nih.gov This descending inhibition is a key mechanism for pain relief and can be activated by opioid analgesic drugs. nih.govelifesciences.org Opioid receptors, such as mu, delta, and kappa receptors, are found in the central nervous system and their activation leads to a reduction in neurotransmitter release and cell excitability, thus dampening pain signals. physio-pedia.com

Opioids exert their analgesic effects by potentiating the endogenous pain-modulating system. mdpi.com They can act at various levels, including the spinal cord and brainstem, to reduce the transmission of pain signals. elifesciences.orgphysio-pedia.com The periaqueductal gray (PAG) in the midbrain is a key region in the descending pain pathway that is rich in opioid receptors. elifesciences.orgphysio-pedia.com

Antioxidant Activity and Oxidative Stress Mitigation

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects with antioxidants. mdpi.comnih.gov This imbalance can lead to cellular damage and is implicated in the development of various chronic diseases. mdpi.com

Phytochemicals are recognized for their antioxidant properties, which can help mitigate oxidative stress. mdpi.com They can act through various mechanisms, including scavenging free radicals and inhibiting oxidative enzymes. nih.gov The protective effects of many plant-derived compounds against chronic diseases are often attributed to their antioxidant activity. mdpi.com

The body possesses its own antioxidant defense systems, both enzymatic (e.g., superoxide (B77818) dismutase, catalase) and non-enzymatic. researchgate.net However, when the production of free radicals overwhelms these defenses, supplemental antioxidants from dietary sources can be beneficial. researchgate.net For instance, p-Coumaric acid, a phenolic acid derivative, has demonstrated a protective effect against toluene-induced oxidative damage in rats. researchgate.net

| Concept | Description | Relevance to this compound |

|---|---|---|

| Oxidative Stress | An imbalance between oxidants and antioxidants, leading to cellular damage. mdpi.comnih.gov | The compound is investigated for its potential to mitigate this process. |

| Antioxidants | Molecules that can prevent or slow damage to cells caused by free radicals. mdpi.comnih.gov | This compound is a phytochemical, a class of compounds known for antioxidant activity. mdpi.com |

| Reactive Oxygen Species (ROS) | Highly reactive molecules that can damage DNA, RNA, and proteins, and may cause cell death. nih.gov | Antioxidants work to neutralize ROS. mdpi.com |

Potential Cytotoxic and Antiproliferative Effects in Cellular Models

Preclinical studies have explored the potential of various natural compounds to inhibit the growth of cancer cells. Cytotoxic effects refer to the ability of a compound to be toxic to cells, leading to cell death, while antiproliferative effects involve the inhibition of cell growth and division. jbuon.commdpi.com

For example, N-(p-coumaroyl) serotonin, a natural compound, has been shown to exert antiproliferative and cytotoxic activity against lung cancer cells in vitro. jbuon.com Similarly, preussin, another natural derivative, displayed cytotoxic and antiproliferative effects in breast cancer cell lines. mdpi.com These studies often utilize cell viability assays (like the MTT assay) and proliferation assays to quantify the effects of the compounds. jbuon.commdpi.com The investigation of such compounds in both 2D (monolayer) and 3D (multicellular aggregates) cell culture models provides a more comprehensive understanding of their potential anticancer activity. mdpi.com

Antiviral and Antibacterial Properties (Preclinical In Vitro Studies)

The search for new antimicrobial agents is driven by the increasing prevalence of drug-resistant pathogens. nih.gov Natural compounds are a promising source for the discovery of new antibacterial and antiviral drugs. nih.govmdpi.com

Preclinical in vitro studies have demonstrated the antimicrobial potential of various plant-derived substances. For instance, tannic acid has shown activity against both Gram-positive and Gram-negative bacteria, as well as several viruses. mdpi.com Similarly, extracts from plants like Haberlea rhodopensis have been investigated for their inhibitory activity against different cancer cell lines, though their direct antimicrobial properties require specific investigation. mdpi.com The development of new antibacterial drugs is a global priority, with numerous candidates currently in preclinical and clinical development. who.int

It is important to note that while in vitro studies can demonstrate potential antimicrobial activity, further preclinical and clinical examinations are necessary to confirm their efficacy and safety in vivo. mdpi.com

Exploration of Other Preclinical Bioactivities (e.g., Neuroprotective, Anti-osteoporotic)

Beyond its well-documented anti-inflammatory properties, preclinical research has begun to explore the potential of this compound and its structural relatives in other therapeutic areas, notably neuroprotection and the management of osteoporotic bone loss. While direct studies on this compound for these specific activities are still emerging, investigations into related iridoid glycosides, particularly harpagide (B7782904), provide significant insights into its potential pharmacological profile.

Neuroprotective Activities

Iridoid glycosides, as a chemical class, are increasingly recognized for their neuroprotective potential. nih.govresearchgate.net These compounds are being investigated for their ability to mitigate neuronal damage in various models of neurological disorders. The neuroprotective effects of plant extracts containing this compound have been reported, suggesting a possible contribution of this compound to the observed activities. americanchemicalsuppliers.com

Studies on harpagide, a closely related iridoid glycoside, have demonstrated notable neuroprotective effects. In a mouse model of acute cerebral ischemia, harpagide was shown to offer significant protection to the brain. biocrick.com Its therapeutic action is believed to be associated with the preservation of brain mitochondrial activity and a reduction in the expression of caspase-3, a key enzyme in the apoptotic cascade. biocrick.com This suggests that iridoid glycosides like harpagide, and potentially this compound, may protect neurons from ischemic injury by interfering with programmed cell death pathways.

Further research into the specific mechanisms by which this compound exerts neuroprotective effects is warranted. Investigations could explore its impact on neuroinflammation, oxidative stress, and the modulation of key signaling pathways involved in neuronal survival and function. nih.govnih.gov

Anti-osteoporotic Activities

The potential of iridoid glycosides in the management of osteoporosis is an active area of preclinical investigation. researchgate.net Osteoporosis is a condition characterized by a loss of bone mass and a deterioration of bone microarchitecture, leading to an increased risk of fractures. aging-us.com Research into the effects of these compounds on bone cell activity has yielded promising results.

A significant body of evidence for the anti-osteoporotic potential of iridoids comes from studies on harpagide. biocrick.com Preclinical investigations have revealed that harpagide may prevent bone loss by a dual mechanism of action: stimulating the differentiation and maturation of osteoblasts (bone-forming cells) and suppressing the differentiation of osteoclasts (bone-resorbing cells). biocrick.comnih.govnih.gov

In in vitro studies using osteoblastic MC3T3-E1 cells, harpagide has been shown to promote bone formation. biocrick.com Conversely, in osteoclast precursor cells derived from mouse bone marrow, harpagide inhibited their differentiation induced by RANKL, a key signaling molecule in osteoclastogenesis. biocrick.com

The anti-osteoporotic effects of harpagide have also been demonstrated in an in vivo model of postmenopausal osteoporosis using ovariectomized (OVX) mice. biocrick.com Oral administration of harpagide led to a significant improvement in bone mineral density and the structural integrity of the femur. biocrick.com Furthermore, harpagide was effective in normalizing the serum levels of several biochemical markers associated with bone loss, including alkaline phosphatase, osteocalcin, C-terminal telopeptide, and tartrate-resistant acid phosphatase. biocrick.com

Given the structural similarity between harpagide and this compound, it is plausible that this compound may also possess beneficial effects on bone health. Future preclinical studies should directly evaluate the impact of isolated this compound on osteoblast and osteoclast function, as well as its efficacy in animal models of osteoporosis.

Interactive Data Table: Preclinical Anti-osteoporotic Activity of Harpagide

| Model | Cell/Animal Type | Key Findings | Reference |

| In Vitro | Osteoblastic MC3T3-E1 cells | Stimulated osteoblast differentiation and maturation. | biocrick.com |

| In Vitro | Mouse bone marrow cells | Suppressed RANKL-induced osteoclast differentiation. | biocrick.com |

| In Vivo | Ovariectomized (OVX) mice | Improved bone mineral density and trabecular bone parameters in the femur. | biocrick.com |

| In Vivo | Ovariectomized (OVX) mice | Prevented the increase in trabecular separation and structure model index. | biocrick.com |

| In Vivo | Ovariectomized (OVX) mice | Inhibited the increase in serum levels of bone loss markers (alkaline phosphatase, osteocalcin, C-terminal telopeptide, tartrate-resistant acid phosphatase). | biocrick.com |

Preclinical Pharmacokinetic and Biotransformation Profiling of 8 P Coumaroylharpagide

In Vitro Absorption and Permeability Studies

In vitro models, particularly the Caco-2 cell line derived from human colon adenocarcinoma, are widely used to predict the intestinal permeability and oral absorption of drug candidates. culturecollections.org.ukevotec.comnih.gov These cells form a polarized monolayer with well-defined brush borders and tight junctions, mimicking the intestinal epithelial barrier. culturecollections.org.ukevotec.com The apparent permeability coefficient (Papp) is a key parameter derived from these studies, quantifying the rate of a compound's transport across the cell monolayer. medtechbcn.comresearchgate.net

A strong correlation often exists between in vitro Papp values and in vivo human absorption. nih.govnih.gov Generally, compounds are classified based on their Papp values as having low, medium, or high predicted absorption. medtechbcn.comnih.gov

Table 1: Caco-2 Permeability Classification and Predicted Human Absorption

| Apparent Permeability Coefficient (Papp) | Predicted in vivo Absorption |

| < 1 x 10⁻⁶ cm/s | Low (0-20%) nih.gov |

| 1 x 10⁻⁶ to 10 x 10⁻⁶ cm/s | Medium (20-70%) nih.gov |

| > 10 x 10⁻⁶ cm/s | High (70-100%) nih.gov |

This table provides a general classification for predicting in vivo absorption based on in vitro Caco-2 permeability data.

Bidirectional transport studies, measuring movement from the apical (luminal) to basolateral (blood) side and vice versa, can also determine if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp). evotec.com An efflux ratio (Papp(B-A)/Papp(A-B)) greater than two suggests active efflux. evotec.com

While specific in vitro permeability data for 8-p-coumaroylharpagide is not extensively detailed in the provided search results, the anti-inflammatory properties of this compound have been noted. nih.gov The general methodology for such studies involves culturing Caco-2 cells on semi-permeable supports and measuring the compound's passage from a donor to a receiver compartment. medtechbcn.com

In Vivo Distribution and Tissue Penetration Dynamics in Preclinical Models

Understanding the distribution of a compound within the body is crucial for assessing its potential efficacy and identifying target organs. umich.edu Preclinical in vivo studies, typically in rodent models like Sprague-Dawley or Long-Evans rats, are conducted to determine tissue concentrations over time. mdpi.comnih.govplos.org

Following administration, tissue samples from various organs such as the heart, liver, spleen, lung, kidney, and brain are collected at different time points and analyzed for compound concentration. mdpi.comfrontiersin.org This data helps to understand how widely the compound distributes and whether it accumulates in specific tissues. nih.gov For example, in a study with a different compound, the highest concentrations were found in the kidney, suggesting significant bioaccumulation in that organ, while no detectable levels were found in the brain, indicating an inability to cross the blood-brain barrier. mdpi.com The distribution patterns can be influenced by factors like plasma protein binding and the physicochemical properties of the molecule, such as its ionization state and lipophilicity. nih.gov

Although specific quantitative whole-body autoradiography (QWBA) or tissue homogenate data for this compound are not available in the search results, the general approach involves administering a radiolabeled version of the compound to animals and measuring radioactivity in various tissues. plos.org Pharmacokinetic parameters such as the volume of distribution (Vd) can indicate the extent of tissue distribution. nih.gov

Metabolic Pathways and Metabolite Identification in Preclinical Models

Biotransformation, or metabolism, is the process by which the body chemically modifies compounds, often facilitating their excretion. nih.gov This process primarily occurs in the liver but can also take place in other tissues and by the gut microbiota. nih.govnih.gov Metabolism is typically divided into Phase I (functionalization) and Phase II (conjugation) reactions. nih.gov

Phase I reactions, often catalyzed by the cytochrome P450 (CYP450) enzyme system located in the endoplasmic reticulum of hepatocytes, introduce or expose functional groups on the parent molecule. nih.gov These reactions include oxidation, reduction, and hydrolysis. nih.gov The stability of a compound in the presence of liver microsomes, which contain CYP450 enzymes, is a key in vitro measure of its metabolic susceptibility. umich.edu

Following Phase I, Phase II reactions involve the conjugation of the parent compound or its metabolites with endogenous molecules, such as glucuronic acid, sulfate, or glutathione, to increase their water solubility and facilitate excretion.

While specific enzymatic biotransformation studies on this compound are not detailed, it is known that iridoid glycosides can undergo metabolism. For instance, the related compound harpagoside (B1684579) is converted in the body to harpagogenin. researchgate.net The process of biotransformation can sometimes lead to the creation of new, active metabolites. mdpi.com

The gut microbiota plays a significant role in the metabolism of many xenobiotics, including plant-derived compounds. nih.gov These microorganisms possess a vast array of enzymes capable of performing reactions that host enzymes cannot. Microbial metabolites can be absorbed and exert systemic effects. nih.gov

For many polyphenols and other plant-based compounds, enteric microbial metabolism is a key step in their bioavailability and bioactivity. frontiersin.org The gut microbiota can hydrolyze glycosidic bonds, a common feature in compounds like this compound. For example, dietary tryptophan is metabolized by gut bacteria into various indole (B1671886) derivatives, which can influence host immunity. nih.govfrontiersin.org While the specific microbial metabolites of this compound are not identified in the provided information, it is plausible that the ester and glycosidic linkages would be targets for microbial enzymes.

Enzymatic Biotransformation Processes

Excretion Pathways and Clearance Mechanisms

The elimination of a compound and its metabolites from the body is primarily achieved through renal (urine) and biliary (feces) excretion. naturalproducts.net The rate of elimination is described by the clearance (CL) parameter, which represents the volume of plasma cleared of the compound per unit of time. researchgate.net The elimination half-life (t1/2) is the time required for the plasma concentration of the compound to decrease by half. scielo.br

Preclinical studies to determine excretion pathways often involve collecting urine, feces, and bile from animals after administration of the compound and analyzing for the parent compound and its metabolites. frontiersin.org For instance, pharmacokinetic studies of the related compound harpagoside have determined its clearance and half-life in preclinical models. researchgate.net

Development of Predictive Models for Pharmacokinetic Behavior

Pharmacokinetic modeling is a powerful tool used to describe and predict the time course of a drug's concentration in the body. porsolt.comnih.gov These models can range from simple compartmental models to more complex physiologically based pharmacokinetic (PBPK) models. haematologica.orgpharmaron.com

PBPK models integrate drug-specific data (e.g., solubility, permeability, metabolic stability) with physiological data of the species being studied (e.g., organ blood flows, tissue volumes). pharmaron.comwiley.com This "bottom-up" approach allows for the simulation of drug concentrations in various tissues and can be used to predict human pharmacokinetics from preclinical data. pharmaron.comnih.gov These models are valuable for optimizing dosing regimens, assessing drug-drug interaction potential, and supporting regulatory submissions. pharmaron.com While specific predictive models for this compound have not been described, the development of such models would be a logical step in its preclinical characterization, integrating the in vitro and in vivo data discussed in the preceding sections.

Structure Activity Relationship Sar Studies and Molecular Modeling of 8 P Coumaroylharpagide

Identification of Key Structural Features for Biological Activity

The biological activity of 8-p-Coumaroylharpagide is a composite of contributions from its distinct structural components: the iridoid glycoside core, the p-coumaroyl ester group, and the specific stereochemistry of the molecule. The iridoid nucleus, a cyclopentane (B165970) pyran monoterpene, provides the fundamental scaffold. mdpi.com Research into various iridoids has highlighted that features within this core, such as the double bond between C-7 and C-8, are often crucial for anti-inflammatory activity. nih.gov The glycoside portion of the molecule, typically a glucose unit, influences solubility and pharmacokinetic properties. The ester-linked p-coumaroyl group at the C-8 position is another critical determinant of its biological profile, significantly modifying the activity compared to its parent compound, harpagide (B7782904). researchgate.net Studies comparing this compound to other iridoids isolated from Harpagophytum procumbens confirm that the nature of the acyl group is a key driver of specific biological effects, such as enzyme inhibition. thieme-connect.com

Impact of the p-Coumaroyl Moiety on Pharmacological Potency and Selectivity

The addition of the p-coumaroyl moiety at the C-8 position of the harpagide scaffold profoundly influences the molecule's pharmacological potency. This is clearly demonstrated in comparative studies of enzyme inhibition. For instance, in an assay measuring the inhibition of human leukocyte elastase, this compound displayed a half-maximal inhibitory concentration (IC50) of 331 µM. thieme-connect.comdokumen.pub This activity is notable when compared to other iridoids from the same source, highlighting the specific contribution of the C-8 substituent.

| Compound | IC50 (µM) against Human Leukocyte Elastase | Source(s) |

| This compound | 331 | thieme-connect.comdokumen.pub |

| Pagoside | 260 | thieme-connect.comdokumen.pub |

| 6′-O-Acetylacteoside | 70 | thieme-connect.com |

| Isoacteoside | 286 | thieme-connect.com |

| Caffeic acid (reference) | 475 | thieme-connect.com |

| Harpagoside (B1684579) | >300 µg/mL | thieme-connect.com |

Role of the Iridoid Glycoside Scaffold in Ligand-Target Interactions

The iridoid glycoside scaffold serves as the structural backbone of this compound, orienting the functional groups in a specific three-dimensional arrangement for interaction with biological targets. Iridoids are known to possess a wide range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects, which are intrinsically linked to this core structure. nih.govresearchgate.net The cyclopentanopyran ring system is relatively rigid, providing a defined conformation that can fit into the binding pockets of proteins.

Computational Chemistry Approaches for SAR Elucidation

Computational chemistry provides powerful tools for dissecting the complex structure-activity relationships of natural products like this compound. collaborativedrug.com These methods allow for the visualization of molecular interactions and the prediction of biological activity, thereby reducing the time and cost associated with experimental screening. nih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR can identify which properties are most important for a desired pharmacological effect. nih.govnih.gov For a class of compounds like iridoids, a QSAR model could predict the anti-inflammatory or enzyme-inhibitory activity of new, unsynthesized derivatives. This approach helps in prioritizing which new molecules to synthesize and test. nih.gov The development of a robust QSAR model involves generating the model from a "training set" of compounds with known activities and then validating it with a "test set" to ensure its predictive power. mdpi.com

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It is instrumental in understanding how this compound engages with its molecular targets at an atomic level. For example, a molecular docking study of this compound with the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12C receptor, a target in cancer therapy, predicted a strong binding affinity with a dock score of -8.1 kcal/mol. nih.gov The simulation identified key interactions with specific amino acid residues in the receptor's binding pocket, including CYS 12, GLY 60, GLU 62, LYS 88, ASP 92, and TYR 96. nih.gov These interactions, primarily hydrogen bonds and hydrophobic contacts, stabilize the complex and are presumed to be the basis of its inhibitory activity. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and behavior of the ligand-protein complex over time. nih.govnih.gov MD simulations provide a dynamic view, showing how the ligand and protein adjust their conformations and maintain their interactions, thus offering deeper insight into the mechanism of action. nih.gov The stability of the complex in these simulations can further validate the docking results and confirm the importance of the identified interactions. nih.gov

| Ligand | Target Protein | Docking Score (kcal/mol) | Interacting Amino Acid Residues | Source(s) |

| This compound | KRAS G12C (PDB ID: 8AFB) | -8.1 | LYS 88, CYS 12, ASP 92, GLY 60, TYR 96, ALA 11, GLU 62, ALA 59, GLN 61, VAL 9 | nih.gov |

The insights gained from SAR, QSAR, and molecular modeling can be applied to de novo drug design, which involves creating novel molecules from scratch. biorxiv.orgbakerlab.org Based on the SAR of this compound, several design principles can be established. For instance, knowing the importance of the p-coumaroyl moiety for potency, new designs could explore variations of this group. thieme-connect.comnih.gov One could introduce different substituents on the aromatic ring or alter the linker to optimize interactions with the target protein. Similarly, understanding how the iridoid scaffold fits into a binding pocket allows for the design of novel, non-natural scaffolds that mimic this arrangement but may have improved properties. nih.gov Computational tools can generate vast libraries of virtual compounds based on these principles, which can then be filtered and prioritized for synthesis, accelerating the discovery of new and more effective therapeutic agents. biorxiv.org

Future Research Directions and Advanced Methodological Applications for 8 P Coumaroylharpagide Research

Application of Synthetic Biology and Chemoenzymatic Synthesis for Analog Generation

While 8-p-Coumaroylharpagide can be isolated from natural sources, its supply can be limited and variable. sepscience.com Synthetic biology and chemoenzymatic synthesis offer promising alternatives for sustainable production and the generation of novel analogs with enhanced properties. nih.govscispace.com

Synthetic Biology: This field involves redesigning organisms for the production of specific compounds. By engineering microorganisms like yeast or bacteria with the biosynthetic pathways for this compound, it may be possible to create a scalable and controlled production platform.

Chemoenzymatic Synthesis: This approach combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to create complex molecules. nih.gov Enzymes can be used to perform specific modifications on a synthetic scaffold, allowing for the efficient generation of a library of this compound analogs. scispace.com These analogs can then be screened for improved bioactivity, bioavailability, or reduced side effects.

These advanced synthesis methods not only address potential supply issues but also open the door to a new generation of iridoid glycoside-based therapeutics. nih.gov

Advanced In Vitro and Ex Vivo Biological Assay Development for Mechanism Elucidation

To move beyond preliminary bioactivity screenings, the development of more sophisticated in vitro and ex vivo assays is critical for elucidating the precise molecular mechanisms of this compound. veedalifesciences.commdpi.comnih.gov

High-Content Screening (HCS): HCS platforms can be used to simultaneously assess multiple cellular parameters in response to the compound, providing a detailed picture of its effects on cell health, signaling pathways, and organelle function.

Organ-on-a-Chip Models: These microfluidic devices mimic the structure and function of human organs, offering a more physiologically relevant system for studying the compound's effects compared to traditional cell cultures. nih.gov

Ex Vivo Tissue Models: Using fresh tissue samples, ex vivo assays can provide valuable insights into how this compound interacts with complex biological matrices, bridging the gap between in vitro studies and in vivo animal models. mdpi.com For example, the application of H. procumbens extracts to porcine skin has been used to study its effects. slu.se

These advanced assays can provide a more nuanced understanding of the compound's bioactivity and help to identify its direct molecular targets. veedalifesciences.com

Exploration of Novel Delivery Systems for Enhanced Preclinical Efficacy

The therapeutic potential of this compound can be limited by factors such as poor solubility, low bioavailability, and rapid metabolism. mdpi.cominteresjournals.org Novel drug delivery systems can help to overcome these challenges and enhance its preclinical efficacy. nih.govinteresjournals.org

Nanoparticle-Based Systems: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, protect it from degradation, and enable targeted delivery to specific tissues. nih.govnih.gov

Stimuli-Responsive Systems: These systems are designed to release the compound in response to specific physiological cues, such as changes in pH or temperature, which can be particularly useful for targeting inflamed tissues. interesjournals.org

Transdermal Patches and Oral Controlled-Release Formulations: These patient-friendly delivery systems can simplify administration and improve adherence to treatment regimens. interesjournals.org

By optimizing the delivery of this compound, it is possible to increase its concentration at the site of action, thereby improving its therapeutic effects and reducing potential side effects. interesjournals.orgnih.gov

Sustainable Production and Resource Management Strategies for this compound-Rich Plants

The primary source of this compound is Harpagophytum procumbens, a plant native to Southern Africa. slu.se Over-harvesting and unsustainable collection practices pose a threat to the long-term availability of this natural resource. Therefore, the development of sustainable production and resource management strategies is crucial.

Cultivation and Domestication: Research into the optimal conditions for cultivating H. procumbens can help to establish a reliable and sustainable supply chain, reducing the pressure on wild populations. This includes understanding the plant's habitat requirements, such as soil type and rainfall. slu.se

Biotechnological Production: As mentioned earlier, synthetic biology and plant cell culture techniques offer a promising alternative to wild harvesting. These methods can provide a consistent and high-quality source of the compound, independent of geographical and environmental constraints.

Green Extraction Technologies: The development of environmentally friendly extraction methods can reduce the use of harsh organic solvents and minimize the environmental impact of processing the plant material. researchgate.net

Leveraging Artificial Intelligence and Machine Learning in Natural Product Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize natural product research. rjsocmed.comnih.govmdpi.com These technologies can be applied at various stages of the research and development pipeline for this compound.

Predictive Modeling: ML algorithms can be trained on existing data to predict the physicochemical properties, bioactivity, and potential toxicity of this compound and its analogs. nih.gov This can help to prioritize which compounds to synthesize and test, saving time and resources.

Data Mining and Analysis: AI can be used to analyze large and complex datasets, such as those generated by omics technologies, to identify novel patterns and correlations that may not be apparent to human researchers. nih.govresearchgate.netresearchgate.net

Drug Design and Optimization: AI-powered tools can be used to design novel this compound analogs with improved properties, such as enhanced binding affinity for a specific target or better pharmacokinetic profiles. nih.gov

By integrating AI and ML into the research workflow, it is possible to accelerate the discovery and optimization of new therapeutic agents derived from natural products like this compound. rjsocmed.com

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying and quantifying 8-p-Coumaroylharpagide in plant extracts?

- High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used for identification and quantification. Researchers should validate methods using reference standards and ensure parameters like column type, mobile phase, and detection wavelength are optimized for reproducibility. Cross-validation with nuclear magnetic resonance (NMR) spectroscopy can confirm structural integrity .

Q. How is this compound typically extracted from Harpagophytum procumbens?

- Solvent extraction (e.g., ethanol or methanol) with optimized temperature (40–60°C) and extraction time (1–3 hours) is common. Ultrasonic-assisted extraction (UAE) improves yield by disrupting cell walls. Post-extraction, purification via column chromatography or preparative HPLC is recommended to isolate the compound from co-extracted iridoids like harpagoside .

Q. What pharmacological targets of this compound are supported by current literature?

- In vitro studies suggest anti-inflammatory activity via inhibition of COX-2 and NF-κB pathways. Target validation should include dose-response assays (e.g., IL-6/IL-1β ELISA) and comparative analysis with positive controls (e.g., dexamethasone) to establish specificity .

Advanced Research Questions

Q. How can researchers assess synergistic effects of this compound with other compounds in Harpagophytum procumbens?

- Fractional factorial experimental designs allow systematic evaluation of interactions between multiple iridoids (e.g., harpagoside, acteoside). In vitro bioassays (e.g., RAW 264.7 macrophage models) combined with isobolographic analysis quantify synergy. Metabolomic profiling can identify shared or unique pathways affected by combinations .

Q. What strategies resolve contradictory data on this compound’s bioavailability across studies?

- Meta-analyses should account for variables like extraction methods, animal models, and dosing regimens. Standardizing protocols per CONSORT guidelines improves comparability. Additionally, in vitro digestion models (e.g., TIM-1) can clarify metabolic stability before in vivo testing .

Q. How to design experiments evaluating metabolic transformation of this compound in vivo?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |